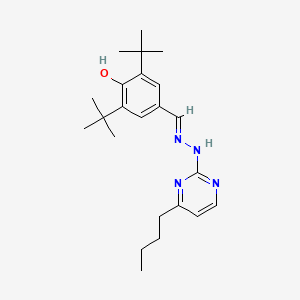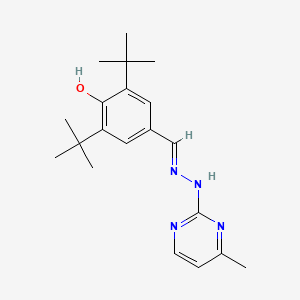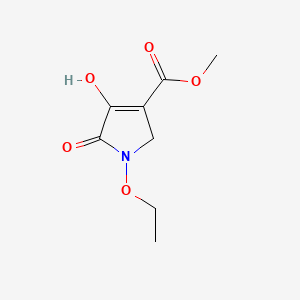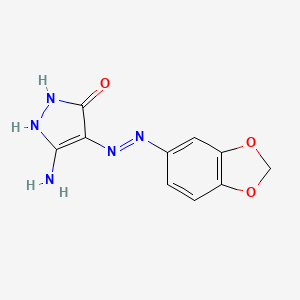
Bis(2-(2-Pyropenyl)phenyl)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peomoter of neuronal differentiation; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
- Optical Limiting and NIR Applications : Bis[(5,5'-10,20-bis(2,6-bis(3,3-dimethylbutoxy)phenyl)porphinato)platinum(II)] and related compounds show potential for near-infrared (NIR) optical limiting and related long-wavelength nonlinear optical applications. These compounds exhibit long-lived, triplet states with strong absorption over broad NIR spectral windows, making them suitable for these applications (Duncan et al., 2010).
Optoelectronic Properties
- Enhanced Electronic and Optical Properties : Platinum(II) dimers with pi-conjugated bridging ligands, including certain Bis(2-(2-Pyropenyl)phenyl)platinum analogs, have been found to have adjustable electronic and optical properties. These properties are influenced by the length of the pi-conjugated bridging ligand, which affects the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), bond energy, and absorption strength, making these compounds promising for optoelectronic applications (Shi et al., 2008).
Catalyst Design
- Catalytic Applications : Complexes containing Bis(2-(2-Pyropenyl)phenyl)platinum analogs have been explored for their potential use as catalysts. The study of thioamide pincer ligands with platinum complexes has shown interesting catalytic behaviors, particularly in Heck reactions (Begum et al., 2006).
Photophysical Properties
- Luminescence and Emission Properties : Research on heteroleptic κ2 (N,C2) -2 -phenylpyridine platinum complexes indicates significant luminescence and phosphorescence. These properties are governed by the nature of the orthometalating ligand, with emission maxima ranging from 488 to 551 nm, which could be useful in photophysical applications (Niedermair et al., 2007).
Emission in Solution
- Emissive Excited States : A series of platinum(II) complexes, including Bis(2-(2-Pyropenyl)phenyl)platinum analogs, demonstrate intense emission in room-temperature methylene chloride solution, which is notable because it is attributed to predominantly ligand-centered excited states (Zhao et al., 2015).
Propiedades
Número CAS |
36344-09-9 |
|---|---|
Nombre del producto |
Bis(2-(2-Pyropenyl)phenyl)platinum |
Fórmula molecular |
C18H18Pt |
Peso molecular |
429.426 |
Nombre IUPAC |
platinum(2+);prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2 |
Clave InChI |
XFCPINBQAAHKRM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2] |
Sinónimos |
IBA; 7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)